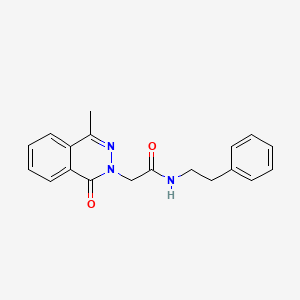![molecular formula C12H7F7N4OS B10893316 4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, so let’s break it down. It consists of the following components:
4H-1,2,4-triazole-3-thiol: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene: A substituted phenyl group with a tetrafluoroethoxy side chain and an imine (methylidene) linkage.
Now, let’s explore its significance:
4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: is a synthetic compound with potential applications in various fields. Its unique structure combines a triazole ring, a thiol group, and fluorinated substituents, making it intriguing for research and development.
Preparation Methods
Several synthetic routes exist for producing this compound. One notable method involves accessing 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline , a key intermediate. An improved and practical route achieves a 74.0% overall yield with high purity. The process includes catalytic hydrogenation, Bamberger rearrangement, and a greener addition reaction .
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
Researchers explore this compound’s potential in diverse areas:
Chemistry: Its unique structure may inspire new catalysts or ligands.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Assessing its pharmacological properties.
Industry: Considering applications in materials science or agrochemicals.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its distinct features set it apart. Researchers may compare it to related structures to uncover its uniqueness.
Properties
Molecular Formula |
C12H7F7N4OS |
|---|---|
Molecular Weight |
388.27 g/mol |
IUPAC Name |
4-[(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H7F7N4OS/c13-8(14)12(18,19)24-7-3-1-2-6(4-7)5-20-23-9(11(15,16)17)21-22-10(23)25/h1-5,8H,(H,22,25)/b20-5+ |
InChI Key |
PRTUXIZBQATHMR-DENHBWNVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)/C=N/N2C(=NNC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=NN2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


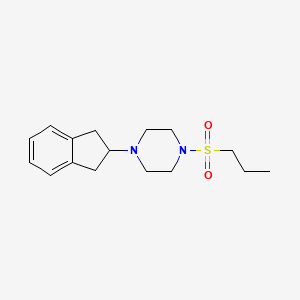
![6-Amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10893236.png)
![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
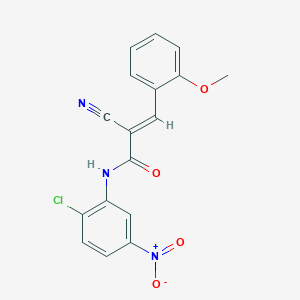
![methyl 4-[(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazino)methyl]benzoate](/img/structure/B10893257.png)
![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)
![4-(4-{9-[4-(3,4-Dicyanophenoxy)phenyl]-9H-fluoren-9-YL}phenoxy)phthalonitrile](/img/structure/B10893271.png)
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)
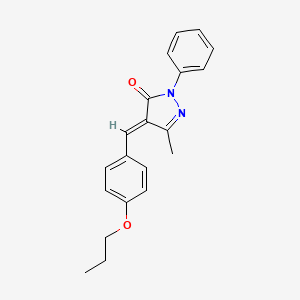
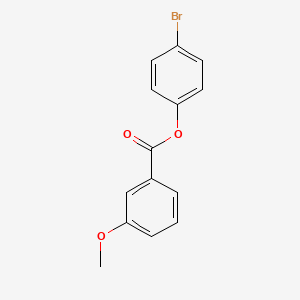
![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)
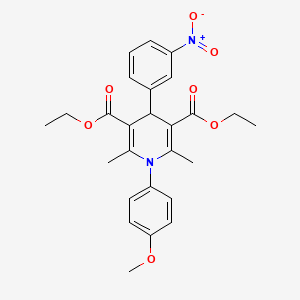
![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)
